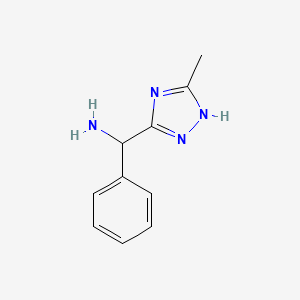

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

描述

(5-Methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a phenylmethanamine moiety at position 3.

属性

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLDMIKJDRTBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247802-39-6 | |

| Record name | (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon. The simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond is also part of the reaction.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.

生物活性

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, also known as (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1423031-38-2 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains and fungi. A study highlighted that triazole-containing compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM . The presence of the phenyl group at the C-3 position enhances this activity due to increased electron donation.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). For example, triazole derivatives have been shown to inhibit key mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing non-malignant cells. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound acts on enzymes involved in metabolic pathways critical for cancer cell survival.

- Pathway Modulation : It influences signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 1: Antimicrobial Efficacy against MRSA

In a controlled study involving various triazole derivatives, this compound was tested against MRSA strains. The results indicated an MIC of 0.68 μM, significantly lower than traditional antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM), showcasing its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity in A549 and MCF-7 Cells

A study evaluated the efficacy of this compound on A549 lung cancer and MCF-7 breast cancer cells. The compound induced significant cytotoxicity with IC50 values of 12 μM and 15 μM respectively. Mechanistic studies revealed that the compound triggered ROS production leading to apoptotic cell death .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a building block for synthesizing various pharmaceutical agents with potential therapeutic effects. Its unique structure allows for modifications that enhance biological activity.

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antimicrobial properties. For example, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM.

The biological activities of (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine include:

Antiviral Properties : Studies have demonstrated its efficacy against various viral strains, including influenza viruses. Certain derivatives reduced viral infectivity by over 90% at specific concentrations by inhibiting neuraminidase activity.

Anticancer Effects : The compound has been investigated for its anticancer properties. It induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). In vitro studies showed selective cytotoxicity against A549 lung cancer and MCF-7 breast cancer cells with IC50 values of 12 μM and 15 μM, respectively.

Case Study 1: Antimicrobial Efficacy Against MRSA

A controlled study evaluated the antimicrobial efficacy of the compound against MRSA strains. The results indicated an MIC of 0.68 μM, significantly lower than traditional antibiotics like vancomycin and ciprofloxacin.

| Compound | Dose (μM) | % Reduction in Growth |

|---|---|---|

| This compound | 0.68 | >90% |

| Vancomycin | 0.68 | 60% |

| Ciprofloxacin | 2.96 | 55% |

Case Study 2: Anticancer Activity in A549 and MCF-7 Cells

In a study assessing the anticancer potential of the compound on A549 and MCF-7 cell lines, it was found that the compound induced significant cytotoxicity through ROS production.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12 |

| MCF-7 | 15 |

Material Science Applications

The compound is also utilized in material science for developing new materials with specific properties such as conductivity and stability. Its unique triazole structure contributes to enhanced material characteristics.

Industrial Applications

In industrial settings, this compound is used in synthesizing agrochemicals and dyes. Its versatility makes it valuable for various chemical processes.

相似化合物的比较

Substituent Variations on the Triazole Ring

- 5-Furan-2-yl Substitution (): (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine replaces the methyl with a furan ring, introducing oxygen-based polarity and π-conjugation. This substitution could alter solubility and binding affinity in biological targets .

- Pyridinyl Substitution (): Pyridinyl groups (e.g., in phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine) add nitrogen atoms capable of coordination, making such derivatives suitable for metal-organic frameworks (MOFs) or catalytic applications .

Aryl Group Modifications

Physical and Chemical Properties

Molecular weights and solubilities vary significantly with substituents:

*Estimated formula; †Calculated based on analogous structures in .

准备方法

Cyclization of Acyl Semicarbazides

One common route to 1,2,4-triazolin-5-one derivatives (precursors to triazoles) is the base-catalyzed cyclization of acyl semicarbazides. For example, semicarbazide hydrochloride reacts with appropriate acyl chlorides under modified Schotten-Baumann conditions to form acyl semicarbazides, which upon heating in dilute base cyclize to give 1,2,4-triazolin-5-ones with high yields (up to 60%).

Functionalization to Chloromethyl Triazole

The 1,2,4-triazolin-5-one intermediate can be converted to 3-chloromethyl-1,2,4-triazolin-5-one by treatment with thionyl chloride, yielding a stable crystalline solid in high yield (87%). This chloromethyl derivative serves as a reactive intermediate for further substitution.

Alternative Synthetic Routes

Condensation of Acid Hydrazides with Aromatic Aldehydes

Another approach involves the condensation of acid hydrazides with aromatic aldehydes to form hydrazones, which can cyclize to form substituted triazoles. For example, esterification of 5-oxopyrrolidine-3-carboxylic acids followed by hydrazide formation and condensation with aromatic aldehydes has been used to prepare related triazole derivatives. While this method is more common for different triazole scaffolds, it can be adapted for the target compound.

Palladium-Catalyzed Coupling Reactions

In more complex derivatives, palladium-catalyzed amination or coupling reactions have been employed to attach triazole rings to aromatic amines under reflux or microwave conditions, often using ligands like Xantphos and bases such as tBuONa in solvents like tert-butanol. Though this is more relevant for elaborated analogs, it demonstrates the versatility of coupling methods for triazole functionalization.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of acyl semicarbazide to 1,2,4-triazolin-5-one | Semicarbazide hydrochloride, acyl chloride, base, heat | ~60 | Base-catalyzed cyclization, precursor formation |

| Conversion to 3-chloromethyl triazole | Thionyl chloride, DMF | 87 | Stable crystalline intermediate |

| Nucleophilic substitution with phenylmethanamine | Phenylmethanamine, K2CO3 or DIPEA, DMF, rt | >90 | High purity, isolated by precipitation |

| Alternative condensation route | Acid hydrazides + aromatic aldehydes, reflux | Variable | For related triazole derivatives |

| Pd-catalyzed coupling | Pd2(dba)3, Xantphos, tBuONa, reflux/microwave | 8–50 | Used for complex analogs, lower yield reported |

Research Findings and Characterization

- The final compounds are typically purified by recrystallization or silica gel chromatography.

- Characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination.

- For example, 1H NMR signals for aromatic protons appear around δ 7.0–7.6 ppm; methyl groups on the triazole ring show singlets near δ 2.3 ppm; and methylene protons adjacent to amine groups appear as doublets or triplets depending on coupling.

- High-performance liquid chromatography (HPLC) confirms purity exceeding 95% in optimized syntheses.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-methyl-1H-1,2,4-triazole derivatives with halogenated benzylamines under alkaline conditions (e.g., KOH/EtOH) at 80–100°C for 12–24 hours achieves moderate yields (40–60%). Optimization includes using continuous flow reactors to enhance mixing and reduce side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%). Monitoring reaction progress with TLC or HPLC is critical .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to identify proton environments (e.g., NH at δ 3.2–3.5 ppm, triazole protons at δ 7.8–8.2 ppm) and carbon backbone.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (CHN, MW 188.23 g/mol).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX) resolves bond angles and confirms stereochemistry. Data refinement requires R-factors < 5% for reliability .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC. Dose ranges: 1–100 µM, with triplicates for statistical validity. Positive controls (e.g., doxorubicin) are essential .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding affinities to receptors (e.g., EGFR kinase). Parameters:

- Grid Box : Centered on the active site (20 Å).

- Scoring Functions : MM-GBSA or PMF to rank poses.

- Validation via MD simulations (GROMACS, 50 ns) assesses stability of ligand-receptor complexes. Compare results with experimental IC data to refine models .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions may arise from tautomerism (triazole ring) or solvent interactions. Solutions:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., triazole NH tautomers at −40°C).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals.

- Deuterated Solvents : Use DMSO-d to minimize proton exchange artifacts.

- Complementary Techniques : IR spectroscopy confirms functional groups (e.g., NH stretch at 3300–3500 cm) .

Q. How can reaction mechanisms for triazole-amine derivatives be elucidated under varying pH conditions?

- Methodological Answer : Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Compare in DO vs. HO to identify rate-limiting steps.

- pH Profiling : Monitor reaction rates at pH 3–10 (buffered solutions) to detect acid/base catalysis.

- Trapping Intermediates : Use quenching agents (e.g., NaBH) to isolate intermediates for LC-MS analysis .

Data Analysis and Validation

Q. How should crystallographic data be validated to ensure structural accuracy?

- Methodological Answer :

- R-Factors : R < 5%, wR < 10% for high-resolution data (<1.0 Å).

- Residual Electron Density : <0.3 eÅ in SHELXL refinement.

- Twinned Data : Use ROTAX (in WinGX) to model twin laws if merging R-int > 10%.

- ORTEP Diagrams : Visualize thermal ellipsoids (30% probability) to confirm atomic positions .

Q. What statistical methods are recommended for analyzing dose-response relationships in bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation () using GraphPad Prism.

- Error Propagation : Bootstrap resampling (1000 iterations) to calculate 95% confidence intervals.

- Outlier Detection : Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Safety and Handling

Q. What safety protocols are critical during synthesis and storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。